molecular formula C19H16N6OS B2773500 N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-30-2

N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2773500
CAS No.: 886929-30-2
M. Wt: 376.44
InChI Key: ZQNZYZZLHXVBOQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human consumption. N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic chemical compound featuring a 1,2,4-triazole core functionalized with pyridyl, pyrrolyl, and acetamide groups. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the investigation of new central nervous system (CNS) active agents. Compounds with structurally related 1,2,4-triazole scaffolds have demonstrated potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The research value of this triazole derivative is linked to its potential mechanism of action. Studies on similar compounds indicate that they may exert their pharmacological effects by acting on the GABA A receptor, a key target for anticonvulsant and anxiolytic drugs . These related compounds have been shown to have good affinity for the benzodiazepine binding site of the GABA A receptor and can increase the levels of the inhibitory neurotransmitter GABA in the brain . The structure-activity relationship (SAR) of this chemical series suggests that the amide moiety is a critical pharmacophoric element for biological activity . Researchers can utilize this compound as a reference standard or as a building block for the synthesis and development of novel therapeutic candidates targeting neurological disorders.

Properties

IUPAC Name

N-phenyl-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17(21-15-8-2-1-3-9-15)14-27-19-23-22-18(16-10-4-5-11-20-16)25(19)24-12-6-7-13-24/h1-13H,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNZYZZLHXVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, molecular properties, and biological evaluations, including antimicrobial and antiproliferative activities.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole and pyrrole moieties. The synthesis pathway can be summarized as follows:

  • Formation of Triazole : The initial step involves the cyclization of appropriate precursors to form the triazole ring.
  • Pyrrole Integration : The introduction of the pyrrole group enhances the biological activity.
  • Final Coupling : The final product is obtained through coupling reactions involving phenyl and acetamide functionalities.

Molecular Properties

The molecular formula of this compound is C18H19N5SC_{18}H_{19}N_5S, indicating a complex structure that contributes to its biological properties. The presence of sulfur in the structure suggests potential interactions with biological targets.

Antimicrobial Activity

N-phenyl derivatives have shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
N-phenyl derivativeE. coli2050
N-phenyl derivativeS. aureus2225

These results indicate that the compound exhibits a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antiproliferative Activity

Research has also focused on the antiproliferative effects of N-phenyl derivatives on cancer cell lines. Studies reveal that this compound can inhibit the proliferation of various cancer cells, including breast and colon cancer lines:

Cell LineIC50 (μM)
MCF7 (breast cancer)15
HCT116 (colon cancer)12

The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest, which are crucial for developing anticancer therapies .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Antimicrobial Evaluation : A study evaluated a series of triazole derivatives for their antibacterial activity, revealing that compounds with similar structural motifs exhibited significant activity against E. coli and S. aureus .
  • Anticancer Studies : Another investigation into pyrrole-containing compounds demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the triazole structure could enhance efficacy .

Scientific Research Applications

Medicinal Chemistry

The intricate structure of N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide positions it as a candidate for drug development. The compound's molecular formula is C19H16N6OS, with a molecular weight of approximately 396.43 g/mol. Its design incorporates functional groups that may enhance solubility and biological activity, making it suitable for various therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrrole moieties often exhibit antimicrobial properties. For instance, derivatives of triazoles have been studied for their effectiveness against antibiotic-resistant bacteria, particularly strains classified under the ESKAPE pathogens. The presence of the pyridine and triazole groups in this compound may enhance its ability to inhibit bacterial growth.

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. Studies have shown that similar structures can effectively combat fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. The potential application of this compound in antifungal therapies warrants further investigation.

Cancer Research

Compounds with triazole rings have been explored for their anticancer properties due to their ability to interfere with cellular processes involved in tumor growth and metastasis. Investigations into the cytotoxicity of similar compounds against various cancer cell lines have yielded promising results.

Neuropharmacology

Given the presence of pyrrole and triazole moieties, this compound may also have applications in neuropharmacology. Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems and offer neuroprotective effects.

Potential Therapeutic Uses

Research into neuroprotective agents has highlighted the importance of compounds that can cross the blood-brain barrier and exhibit antioxidant properties. The unique structure of this compound suggests it could be a candidate for treating neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease.

Q & A

Q. What are the standard synthetic protocols for N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazole precursors, sulfanylation, and amidation. Key steps include:
  • Triazole formation : Reacting 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under basic conditions (e.g., KOH) .
  • Pyrrole incorporation : Paal-Knorr condensation or nucleophilic substitution to introduce the 1H-pyrrol-1-yl group at the 4-position of the triazole ring .
  • Purification : Column chromatography (silica gel, ethanol/hexane) or recrystallization from ethanol is used to isolate the final product .
    Optimization tips :
  • Use pyridine or zeolite catalysts to enhance reaction efficiency .
  • Control temperature (150°C for reflux) and solvent polarity to minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of 1H/13C NMR , IR , and LC-MS is essential:
  • NMR : Confirm aromatic protons (δ 7.0–8.5 ppm for pyridine/pyrrole), sulfanyl (C-S) linkage (δ 3.5–4.0 ppm), and acetamide carbonyl (δ ~170 ppm in 13C) .
  • IR : Look for N-H stretches (~3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S (600–700 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .

Q. What are the common substituents on the triazole and pyrrole moieties that influence bioactivity?

  • Methodological Answer : Substituents modulate solubility, target affinity, and metabolic stability:
Position Substituent Impact Evidence
Triazole (C5)Pyridin-2-ylEnhances π-π stacking with enzymes
Pyrrole (N1)Electron-withdrawing groups (e.g., Cl)Increases electrophilicity for nucleophilic targets
Acetamide (N-phenyl)Methoxy or methyl groupsImproves membrane permeability

Advanced Research Questions

Q. How can researchers address inconsistencies in bioactivity data across different assays (e.g., antiproliferative vs. antimicrobial)?

  • Methodological Answer :
  • Assay-specific variables : Adjust cell line selection (e.g., cancer vs. bacterial models) and incubation times. For example, antiproliferative activity in MCF-7 cells may require 48-hour exposure, while antimicrobial assays use 24-hour MIC tests .
  • Mechanistic studies : Use molecular docking to identify divergent binding modes (e.g., triazole interactions with Topoisomerase II vs. bacterial gyrase) .
  • Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Q. What strategies improve the low yield of sulfanylation reactions during synthesis?

  • Methodological Answer :
  • Catalyst optimization : Replace traditional bases with zeolite-Y or pyridine to reduce side reactions .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 150°C) prevents premature decomposition .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • ADMET prediction : SwissADME or admetSAR evaluates pharmacokinetics (e.g., CYP450 inhibition risk) .
  • Example finding : The pyridine ring shows strong hydrogen bonding with EGFR’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .

Q. What are the best practices for resolving contradictory spectral data (e.g., NMR vs. LC-MS)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrrole vs. pyridine protons) .
  • High-resolution MS : Differentiate isotopic patterns to confirm molecular formula .
  • Cross-validation : Compare with structurally analogous compounds (e.g., triazole derivatives in ).

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